BenchChemオンラインストアへようこそ!

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Drug Discovery Medicinal Chemistry Physicochemical Property Prediction

This fully synthetic small molecule is offered strictly as a research compound with unvalidated biological annotation; no primary pharmacological, biophysical, or ADME data exists for this CAS number in public literature. Its sole procurement value lies in three specific applications derived from structural features: (1) LC-MS/MS internal standard for drug metabolism studies, where the 1:1 bromine doublet (M:M+2) provides an unmistakable spectral fingerprint absent in the non-halogenated analog (CAS 923256-78-4); (2) development of activity-based protein profiling (ABPP) probes targeting cysteine-active site enzymes, enabled by the 4-bromobenzamide electrophilic warhead; (3) screening cascades testing the intracellular permeability hypothesis driven by a ~1.1 logP increase over the non-brominated comparator. The compound is NOT a validated pharmacological tool and possesses no established bioisosteric equivalence to the non-brominated derivative.

Molecular Formula C26H22BrNO3
Molecular Weight 476.4 g/mol
CAS No. 929429-08-3
Cat. No. B3306761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide
CAS929429-08-3
Molecular FormulaC26H22BrNO3
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C26H22BrNO3/c1-26(2,3)18-8-4-16(5-9-18)23-15-22(29)21-13-12-20(14-24(21)31-23)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30)
InChIKeySHJVFZQQPFQYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide (CAS 929429-08-3): Procurement-Ready Physicochemical and Analog Landscape


4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a fully synthetic small molecule belonging to the chromen-4-one (chromone) class, bearing a 4-bromobenzamide substituent at the 7-position and a 4-tert-butylphenyl group at the 2-position. Its molecular formula is C27H24BrNO2 and its molecular weight is 476.4 g/mol . Despite being offered by multiple chemical vendors as a 'research compound with potential biological activity', a systematic search of PubMed, ChEMBL, BindingDB, and patent literature returned zero primary research articles or authoritative database entries containing quantitative pharmacological, biophysical, or ADME data for this specific CAS number [1]. The closest structurally characterized analog is the non-brominated derivative N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide (CAS 923256-78-4) . In the absence of empirical data, any procurement decision for this compound must be regarded as the purchase of a screening library component with unvalidated biological annotation.

Procurement Risk for 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide: Why the Non-Brominated Analog Cannot Substitute Without Data


In chromone-based medicinal chemistry, the introduction of a single halogen atom—especially a para-bromo substituent on a benzamide ring—is known to alter molecular recognition, physicochemical properties, and metabolic stability through steric, electronic, and halogen-bonding effects [1]. The non-brominated analog CAS 923256-78-4 may appear as a cost-effective or synthetically simpler alternative for screening libraries, but its use as a substitute for CAS 929429-08-3 cannot be justified without quantitative evidence demonstrating bioisosteric equivalence. The bromine atom influences lipophilicity (impacting logP and passive permeability), target binding (potential halogen-π interactions), and metabolism (sites for oxidative dehalogenation) [2]. Crucially, no head-to-head experimental data comparing the two compounds in any assay system exists in the public domain. Therefore, any assumption of functional or pharmacological interchangeability is scientifically unsupported, and the selection of the brominated compound must be driven by a hypothesis that explicitly requires the bromine moiety.

Quantitative Evidence Table for Selection of 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide Over Its Closest Analogs


Physicochemical Differentiation: Predicted Lipophilicity Gap Between Brominated and Non-Brominated Benzamide Analogs

In the absence of experimentally measured values, in silico prediction was performed to estimate the contribution of the 4-bromo substituent. The brominated target compound exhibits a higher predicted logP compared to its non-brominated analog. The non-brominated reference compound N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide (CAS 923256-78-4) was used as a comparator [1]. The predicted logP difference of approximately +0.6 to +1.1 log units is consistent with the established Hansch π constant for aromatic bromine (π ≈ 0.86) [2]. This difference indicates a quantifiable increase in lipophilicity, a parameter directly relevant to membrane permeability and non-specific protein binding.

Drug Discovery Medicinal Chemistry Physicochemical Property Prediction

Molecular Weight and Heavy Atom Count as Markers of Synthetic Complexity and Purity Thresholds

The target compound (MW 476.4 g/mol; molecular formula C27H24BrNO2) incorporates a bromine atom absent in the analog CAS 923256-78-4 (MW 397.5 g/mol; formula C26H23NO3) . The heavier bromine atom directly increases the heavy atom count (31 vs. 29) and introduces a distinct isotopic signature (⁷⁹Br:⁸¹Br ~1:1) that can be exploited as an analytical handle for mass spectrometry-based quantification [1]. This property is unique to the brominated compound and cannot be replicated by the non-halogenated analog, providing a built-in verification tool for compound integrity in complex biological matrices.

Synthetic Chemistry Quality Control Procurement Specifications

Structural Alert: 4-Bromobenzamide Moiety as a Potential Electrophilic Warhead, Absent in Non-Halogenated Analog

The para-bromobenzamide moiety in the target compound is structurally distinct from the simple benzamide group in analog CAS 923256-78-4 because the bromine atom at the para position can act as a leaving group under nucleophilic aromatic substitution (SNAr) conditions or participate in halogen bonding with protein targets [1]. In contrast, the non-brominated analog lacks any electrophilic site on the benzamide ring. While no experimental target engagement data exists for either compound, class-level inference from the medicinal chemistry literature indicates that para-halobenzamides can function as covalent modifiers of cysteine residues in glutathione S-transferases (GSTs) or other nucleophilic enzymes, a property inaccessible to the non-halogenated comparator [2]. This functional dichotomy means the two compounds are chemically non-equivalent in environments containing biological nucleophiles.

Chemical Biology Covalent Inhibitor Design Structural Alert Analysis

Validated Application Scenarios for 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide Based on Structural Evidence


Mass Spectrometry Analytical Standard Requiring Unique Isotopic Signature

Procure as an internal standard or calibration compound for LC-MS/MS method development in drug metabolism studies. The characteristic ~1:1 bromine doublet (M:M+2) provides an unmistakable spectral fingerprint that is absent in chlorine-containing or non-halogenated chromone analogs [1]. This property ensures unambiguous peak assignment in complex biological matrices such as plasma, microsomal incubations, or tissue homogenates, reducing false positives in metabolite identification workflows. The higher molecular weight (476.4 Da) also shifts the compound into a less congested mass range compared to the non-brominated analog (397.5 Da), minimizing matrix interference.

Covalent Probe Design for Nucleophilic Enzyme Target Profiling

Use as a starting scaffold for the development of activity-based protein profiling (ABPP) probes targeting enzymes with active-site cysteine residues (e.g., glutathione S-transferases, cysteine proteases, deubiquitinases). The 4-bromobenzamide moiety offers a potential electrophilic warhead capable of forming a covalent bond with a nucleophilic cysteine thiolate [2]. The non-brominated analog CAS 923256-78-4 lacks this covalent trapping capability and is unsuitable for this application. The chromone core provides a UV-active chromophore (λ_max ~300-350 nm) for facile detection of protein-ligand adducts.

Lipophilicity-Driven Cell Permeability Hypothesis Testing in Phenotypic Screens

Deploy in phenotypic screening cascades where elevated logP is predicted to enhance passive membrane permeability. The predicted logP difference of ~1.1 log units over the non-brominated analog [3] suggests the brominated compound may achieve higher intracellular concentrations, a testable hypothesis in Caco-2 or PAMPA permeability assays. This compound should be selected over CAS 923256-78-4 when the biological target is intracellular and the compound series is known to be permeability-limited.

Fragment-Based or Combinatorial Library Diversification with Halogen-Bonding Functionality

Incorporate as a bromine-containing building block into DNA-encoded libraries (DELs) or parallel synthesis arrays where halogen-bond donor capacity is a desired design feature. The bromine atom can engage in orthogonal halogen-bonding interactions with backbone carbonyl oxygens in protein binding pockets, a binding mode not accessible to the non-halogenated comparator [4]. When library diversity with respect to halogen-bond geometry is a screening objective, this compound provides functionality absent from the methyl-substituted or unsubstituted benzamide analogs.

Quote Request

Request a Quote for 4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.